molecular formula C21H27Br B14394893 1,1'-(Bromomethylene)bis(4-tert-butylbenzene) CAS No. 87655-66-1

1,1'-(Bromomethylene)bis(4-tert-butylbenzene)

Cat. No.: B14394893
CAS No.: 87655-66-1
M. Wt: 359.3 g/mol
InChI Key: OEPMEJRZYJMVOQ-UHFFFAOYSA-N
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Description

1,1’-(Bromomethylene)bis(4-tert-butylbenzene) is an organic compound characterized by the presence of a bromomethylene group bridging two 4-tert-butylbenzene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Bromomethylene)bis(4-tert-butylbenzene) typically involves the bromination of a precursor compound. One common method is the bromination of 4-tert-butylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Bromomethylene)bis(4-tert-butylbenzene) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with n-butyllithium can yield lithium derivatives, which can be further functionalized to produce a variety of compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1’-(Bromomethylene)bis(4-tert-butylbenzene) in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom is displaced, forming a reactive intermediate that can undergo further transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Bromomethylene)bis(4-tert-butylbenzene) is unique due to its specific structure, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the bromomethylene bridge allows for unique substitution patterns and reactivity profiles, making it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

87655-66-1

Molecular Formula

C21H27Br

Molecular Weight

359.3 g/mol

IUPAC Name

1-[bromo-(4-tert-butylphenyl)methyl]-4-tert-butylbenzene

InChI

InChI=1S/C21H27Br/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14,19H,1-6H3

InChI Key

OEPMEJRZYJMVOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)Br

Origin of Product

United States

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